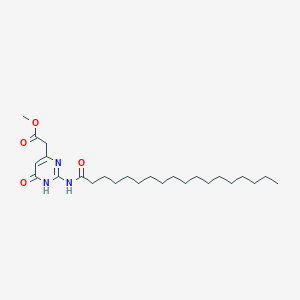

Methyl 2-(6-oxo-2-stearamido-1,6-dihydropyrimidin-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Methyl 2-(6-oxo-2-stearamido-1,6-dihydropyrimidin-4-yl)acetate is a complex organic compound with a long name. Let’s break it down:

- The core structure is a pyrimidine ring, which is a heterocyclic aromatic compound.

- The compound contains a methyl group (CH₃) attached to the pyrimidine ring.

- Additionally, there’s an acetyl group (CH₃CO-) linked to the pyrimidine nitrogen.

- The “stearamido” part refers to a long-chain fatty acid (stearyl group) attached to the pyrimidine nitrogen.

- Overall, this compound combines features from nucleic acids (pyrimidine base) and lipids (fatty acid).

- It has potential applications due to its unique structure.

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology/Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Unique Features:

Similar Compounds:

Remember that further research and experimentation are essential to fully understand this compound’s properties and applications

Biological Activity

Methyl 2-(6-oxo-2-stearamido-1,6-dihydropyrimidin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C17H29N3O3

- Molecular Weight: 329.43 g/mol

- CAS Number: 1706428-52-5

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the dihydropyrimidine class have shown potential as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Antimicrobial Properties : Some dihydropyrimidine derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- Antiplatelet Activity : Certain derivatives have been found to affect platelet aggregation, which can be beneficial in preventing thrombotic events .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dihydropyrimidine derivatives. This compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduced COX activity by approximately 50%, highlighting its potential as an anti-inflammatory agent. This effect was corroborated by a decrease in inflammatory markers in cell cultures treated with the compound .

- Platelet Aggregation Studies : Another investigation assessed the impact of similar compounds on platelet function. The results indicated that methyl derivatives could modulate nitric oxide synthase activity, leading to reduced platelet aggregation both in vitro and in vivo .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | COX inhibition | |

| Antiplatelet | Modulation of nitric oxide synthase |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 329.43 | Yes | Yes |

| 4-Methyl-2-oxo-1,2-dihydroquinoline | 189.23 | Moderate | Yes |

| 2-Methyl-6-oxo-1,6-dihydropyrimidine | 154.13 | Yes | No |

Properties

CAS No. |

86944-11-8 |

|---|---|

Molecular Formula |

C25H43N3O4 |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

methyl 2-[2-(octadecanoylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |

InChI |

InChI=1S/C25H43N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(29)27-25-26-21(19-23(30)28-25)20-24(31)32-2/h19H,3-18,20H2,1-2H3,(H2,26,27,28,29,30) |

InChI Key |

IILCGOMMIZMKPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=NC(=CC(=O)N1)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.